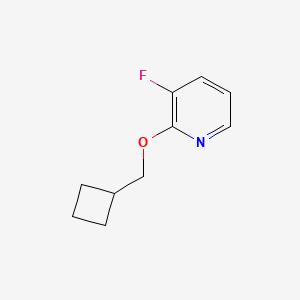

![molecular formula C10H10N6O2 B2973318 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine CAS No. 1219556-64-5](/img/structure/B2973318.png)

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is a chemical compound with the molecular formula C10H10N6O2 . It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, has been a topic of interest due to their significant biological activities . The synthetic methods are divided into several classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine is characterized by a complex arrangement of rings and bonds. It contains a total of 30 bonds, including 20 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 primary amine (aromatic), 2 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis

Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities. Various modifications to the substitutions around the quinazolinone system can significantly change their biological activity due to changes in their physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine include a melting point of 262-64°C . Its 1H NMR (DMSO-d6, 400 MHz) is 3.82 (s, 3H,-OCH3), 3.88 (s, 3H,-OCH3), 7.06-7.14 (m, 4H, Ar-H), 7.88(s, 1H, Ar-H),8.02 (s, 1H, Ar-H); and its 13C NMR (DMSO-d6, 100 MHz) is δ 56.2, 56.6, 107.2, 107.8, 114.2, 129.8, 130.2, 142.6, 143.8, 143.9, 144.6, 147.2, 153.4, 154.8, 162.4 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research. For instance, certain derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be explored for its anticancer properties.

Antibacterial Activity

Quinazolines have been found to exhibit antibacterial properties . Given the increasing prevalence of drug-resistant bacterial strains, there is a growing need for the development of novel antibiotics. The antibacterial activity of “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could be a potential area of study.

Anti-inflammatory Activity

Quinazolinones, a class of compounds closely related to quinazolines, have been found to possess anti-inflammatory properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might also have potential anti-inflammatory applications.

Antifungal Activity

Quinazolinones have also been found to exhibit antifungal properties . This indicates that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” could potentially be used in the treatment of fungal infections.

Anticonvulsant Activity

Quinazolinones have been studied for their anticonvulsant properties . This suggests that “7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine” might have potential use in the treatment of seizure disorders.

Zukünftige Richtungen

Quinazolinones, such as 7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2/c1-17-7-3-5-6(4-8(7)18-2)16-10(12-9(5)11)13-14-15-16/h3-4H,1-2H3,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOSJTUOVJBYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC3=NN=NN23)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)

![3,5-Diethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2973239.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)

![Methyl 5-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2973246.png)

![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)

![7,9-Dichloro-2-chloromethyl-6-methyl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2973249.png)

![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2973252.png)

![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)